4-bromo-2,3-dihydro-1H-indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3-dihydro-1H-indene-1,3-dione is an organic compound with the molecular formula C9H7BrO2. This compound is a derivative of indane-1,3-dione, where a bromine atom is substituted at the fourth position of the indene ring. It is a colorless to yellow solid that is soluble in organic solvents such as ethanol, ether, and dichloromethane . This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2,3-dihydro-1H-indene-1,3-dione typically involves the bromination of indane-1,3-dione. One common method includes the reaction of indane-1,3-dione with bromine in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where indane-1,3-dione is continuously fed into a reactor with bromine and a suitable solvent. This method allows for better control over reaction conditions and yields a higher purity product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl groups can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted indane derivatives.
- Oxidation reactions produce quinones or other oxidized compounds.
- Reduction reactions result in alcohols or other reduced forms of the compound .
Scientific Research Applications
4-Bromo-2,3-dihydro-1H-indene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2,3-dihydro-1H-indene-1,3-dione involves its interaction with various molecular targets. The bromine atom and the carbonyl groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and proteins involved in cellular processes .
Comparison with Similar Compounds
Indane-1,3-dione: The parent compound without the bromine substitution.
4-Chloro-2,3-dihydro-1H-indene-1,3-dione: A similar compound with a chlorine atom instead of bromine.
2,3-Dihydro-1H-indene-1,3-dione: A compound without any halogen substitution.
Uniqueness: 4-Bromo-2,3-dihydro-1H-indene-1,3-dione is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities compared to its non-halogenated counterparts. The bromine atom also influences the compound’s physical properties, such as solubility and melting point .
Properties
CAS No. |
15255-31-9 |
---|---|
Molecular Formula |
C9H5BrO2 |
Molecular Weight |
225 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.